2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID
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Overview
Description
2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID is a complex organic compound with a molecular formula of C10H10N2O2S. This compound is characterized by the presence of a cyano group, a dimethylpyridinyl group, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID typically involves the reaction of 3-cyano-4,6-dimethylpyridine with a sulfanylacetylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridinyl derivatives.
Scientific Research Applications
2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETIC ACID
- N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PHENYL}-3-METHOXYBENZAMIDE
Uniqueness
2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-3-8(2)15-12(9(7)4-13)19-6-10(16)14-5-11(17)18/h3H,5-6H2,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBUEPZMQDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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